molecular formula C16H18N4O7S B12412839 Bensulfuron-methyl-d6

Bensulfuron-methyl-d6

Cat. No.: B12412839
M. Wt: 416.4 g/mol
InChI Key: XMQFTWRPUQYINF-WFGJKAKNSA-N
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Preparation Methods

The synthesis of Bensulfuron-methyl-d6 involves the incorporation of deuterium atoms into the Bensulfuron-methyl molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the methyl ester of 2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluic acid.

    Deuteration: The methyl ester is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.

    Purification: The final product, this compound, is purified using chromatographic techniques to ensure the desired level of deuteration and purity.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Bensulfuron-methyl-d6 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonylurea group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents such as hydrogen peroxide, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Bensulfuron-methyl-d6 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved in this mechanism include the ALS enzyme and the associated biosynthetic pathways for valine, leucine, and isoleucine.

Comparison with Similar Compounds

Bensulfuron-methyl-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include other sulfonylurea herbicides such as:

    Nicosulfuron: Used for controlling grass weeds in maize.

    Halosulfuron-methyl: Effective against broadleaf weeds and nutsedge in various crops.

    Pyrazosulfuron: Used in rice fields for controlling broadleaf and sedge weeds.

    Ethoxysulfuron: Applied in sugarcane and rice for weed control.

These compounds share a similar mode of action by inhibiting the ALS enzyme but differ in their specific chemical structures and applications.

Properties

Molecular Formula

C16H18N4O7S

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate

InChI

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)/i1D3,2D3

InChI Key

XMQFTWRPUQYINF-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

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